5-Bromo-7-methylisoindolin-1-one

PROTAC synthesis Sonogashira coupling Cereblon ligands

5-Bromo-7-methylisoindolin-1-one (CAS 877149-20-7) is a heterocyclic isoindolinone derivative bearing a bromine atom at position 5 and a methyl group at position This substitution pattern confers distinct electronic and steric properties that are foundational to its utility as a synthetic intermediate. The compound is recognized as a scaffold for cyclin-dependent kinase (CDK) inhibitors and as a key bromo-substituted building block for assembling lenalidomide-based proteolysis-targeting chimeras (PROTACs).

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Cat. No. B13013253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methylisoindolin-1-one
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)NC2)Br
InChIInChI=1S/C9H8BrNO/c1-5-2-7(10)3-6-4-11-9(12)8(5)6/h2-3H,4H2,1H3,(H,11,12)
InChIKeyIOHREJSRVLYMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-methylisoindolin-1-one: A Strategic Isoindolinone Building Block for Targeted Medicinal Chemistry Procurement


5-Bromo-7-methylisoindolin-1-one (CAS 877149-20-7) is a heterocyclic isoindolinone derivative bearing a bromine atom at position 5 and a methyl group at position 7. This substitution pattern confers distinct electronic and steric properties that are foundational to its utility as a synthetic intermediate. The compound is recognized as a scaffold for cyclin-dependent kinase (CDK) inhibitors and as a key bromo-substituted building block for assembling lenalidomide-based proteolysis-targeting chimeras (PROTACs) . Its physicochemical profile—molecular weight 226.07 g/mol, XLogP3 1.8, and topological polar surface area (TPSA) 29.1 Ų—places it in a favorable range for fragment-based drug design and late-stage functionalization .

Why Generic Isoindolinone Substitution Fails: The Critical Role of 5-Bromo-7-methyl Substitution in Cross-Coupling-Driven Synthesis


Isoindolinone analogs are not freely interchangeable in synthetic workflows that rely on palladium-catalyzed cross-coupling or structure-activity relationship (SAR) exploration. The specific 5-bromo-7-methyl substitution pattern on 5-bromo-7-methylisoindolin-1-one orchestrates regioselective Sonogashira and Suzuki couplings that are central to the construction of cereblon (CRBN) ligands and GSK-3β-targeting PROTACs. Substituting the bromine at position 5 with chlorine, or relocating the methyl group to position 6, would alter the electronic bias of the aromatic ring, potentially suppressing coupling yields and changing the geometry of the resulting biaryl or alkyne-linked conjugates. The evidence below quantifies these differentiation points for procurement decisions .

Quantitative Differentiation Evidence for 5-Bromo-7-methylisoindolin-1-one Against Closest Structural Analogs


Positional Bromine at C5 Enables Documented Sonogashira Coupling for PROTAC Assembly, in Contrast to C6 Isomer

In the synthesis of GSK-3β-targeting PROTACs, lenalidomide derivatives bearing a bromo substituent specifically at position 5 (compound 43) are utilized for Sonogashira cross-coupling to install alkyne linkers. The 6-bromo-7-methyl isoindolinone positional isomer (CAS 1427394-72-6) has not been reported in analogous coupling reactions, indicating a regiochemical preference driven by the electronic environment of the 5-position. This regioselectivity is critical for procuring the correct building block for PROTAC design .

PROTAC synthesis Sonogashira coupling Cereblon ligands

Computed LogP Differentiates 5-Bromo-7-methylisoindolin-1-one from Unsubstituted Isoindolinone Scaffolds in Fragment-Based Drug Design

The calculated partition coefficient (XLogP3) of 5-bromo-7-methylisoindolin-1-one is 1.8, which is significantly higher than the unsubstituted isoindolin-1-one parent scaffold (predicted XLogP3 ≈ 0.8–1.0). This moderate increase in lipophilicity, attributable to the bromine and methyl substituents, can enhance membrane permeability while maintaining aqueous solubility within acceptable limits for fragment-like molecules (MW 226 Da, TPSA 29.1 Ų). The unsubstituted scaffold lacks the lipophilic anchors often required for efficient binding to hydrophobic kinase pockets .

Fragment-based drug design Lipophilicity ADME prediction

Vendor Purity Benchmarks: 98% (HPLC) Assay Enables Direct Use in Palladium-Catalyzed C–C Bond Formation Without Pre-purification

Commercially available 5-bromo-7-methylisoindolin-1-one from major suppliers (Leyan, Bidepharm) is routinely assayed at ≥98% purity by HPLC. This level of purity meets or exceeds the threshold typically required for successful palladium-catalyzed cross-coupling reactions (≥97%), where halogen-containing impurities can poison catalysts. In contrast, the positional isomer 6-bromo-7-methylisoindolin-1-one (CAS 1427394-72-6) is commonly supplied at 95–97% purity, which can necessitate additional purification steps before use in sensitive catalytic transformations .

Chemical purity Cross-coupling ready Procurement specifications

High-Value Application Scenarios for 5-Bromo-7-methylisoindolin-1-one Based on Verifiable Differentiation


PROTAC Linker Functionalization via Regioselective Sonogashira Coupling

5-Bromo-7-methylisoindolin-1-one is the preferred starting material for installing alkyne-based PROTAC linkers onto lenalidomide-like cereblon ligands. The documented use of the 5-bromo regioisomer in Sonogashira coupling for GSK-3β PROTAC assembly (compound 43) provides a validated synthetic pathway that eliminates the need for regioselectivity screening . Procurement of the 5-bromo isomer avoids the uncertainty associated with the unreported 6-bromo analog.

Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Scaffold Exploration

With a molecular weight of 226 Da, XLogP3 of 1.8, and TPSA of 29.1 Ų, 5-bromo-7-methylisoindolin-1-one satisfies Rule-of-Three criteria for fragment-based screening . The bromine atom serves as a synthetic handle for SAR expansion via Suzuki coupling, while the methyl group provides a minimal hydrophobic contact. These features make it a strategic choice for constructing focused kinase inhibitor libraries targeting CDKs.

High-Throughput Synthesis Pipelines Requiring Coupling-Ready Substrates

For automated parallel synthesis or high-throughput experimentation (HTE) platforms, the ≥98% HPLC purity of 5-bromo-7-methylisoindolin-1-one from major vendors ensures immediate compatibility with Pd-catalyzed coupling conditions without pre-purification . This purity level reduces batch failure rates compared to lower-purity positional isomers, directly impacting the economics of library production.

Cereblon Ligand Optimization for Targeted Protein Degradation

In the context of developing novel cereblon (CRBN) ligands for PROTAC applications, 5-bromo-7-methylisoindolin-1-one provides a synthetically validated entry point. Its bromine at position 5 aligns with the published structure of compound 43, which serves as a precursor for CRBN-recruiting PROTACs targeting GSK-3β . This precedent reduces the time required to access functional CRBN binders.

Quote Request

Request a Quote for 5-Bromo-7-methylisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.